molecular formula C8H7N3O B1613723 1H-indazole-6-carboxamide CAS No. 906000-44-0

1H-indazole-6-carboxamide

Cat. No. B1613723
CAS RN: 906000-44-0
M. Wt: 161.16 g/mol
InChI Key: FBGOHJNZYJSJKC-UHFFFAOYSA-N
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Description

1H-indazole-6-carboxamide is a compound with the CAS Number: 906000-44-0 . It has a molecular weight of 161.16 . The IUPAC name for this compound is 1H-indazole-6-carboxamide .


Synthesis Analysis

The synthesis of 1H-indazoles has been explored in various ways. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 1H-indazole-6-carboxamide is 1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

1H-indazole-6-carboxamide is a white to off-white solid .

Scientific Research Applications

Anticancer Activity

1H-indazole-6-carboxamide derivatives have been evaluated for their anticancer properties . A series of 6-substituted amino-1H-indazole derivatives were designed, synthesized, and evaluated for anti-proliferative activity in four human cancer cell lines .

Antihypertensive Properties

Indazole-containing heterocyclic compounds, including 1H-indazole-6-carboxamide, have been found to have antihypertensive applications .

Antidepressant Effects

These compounds also have potential as antidepressants . The exact mechanisms are still under investigation, but it’s believed that they may interact with certain neurotransmitter systems in the brain.

Anti-inflammatory Uses

1H-indazole-6-carboxamide and its derivatives have shown anti-inflammatory effects . This makes them potential candidates for the treatment of conditions characterized by inflammation.

Antibacterial Activity

These compounds have demonstrated antibacterial properties . They could be used in the development of new antibiotics, particularly against drug-resistant strains of bacteria.

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Safety and Hazards

The safety information for 1H-indazole-6-carboxamide includes the following hazard statements: H302, H315, H319, H335 . This indicates that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Mechanism of Action

Target of Action

1H-Indazole-6-carboxamide is a derivative of indazole, a heterocyclic compound that has been the focus of many pharmaceutical studies . The carboxamide moiety in indazole derivatives, such as 1H-Indazole-6-carboxamide, has been found to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that the primary targets of 1H-Indazole-6-carboxamide are likely to be specific enzymes and proteins within the body.

Mode of Action

The mode of action of 1H-Indazole-6-carboxamide involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction can inhibit the activity of these targets, leading to changes in their function. The exact nature of these changes would depend on the specific targets involved and the strength of the inhibitory effect.

Biochemical Pathways

The biochemical pathways affected by 1H-Indazole-6-carboxamide are likely to be those involving its target enzymes and proteins. The compound’s inhibitory effect could disrupt these pathways, leading to downstream effects on various biological processes. For instance, indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . .

Result of Action

The molecular and cellular effects of 1H-Indazole-6-carboxamide’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in cell growth, it could potentially have anti-cancer effects . .

properties

IUPAC Name

1H-indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOHJNZYJSJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625201
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-6-carboxamide

CAS RN

906000-44-0
Record name 1H-Indazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906000-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-6-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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